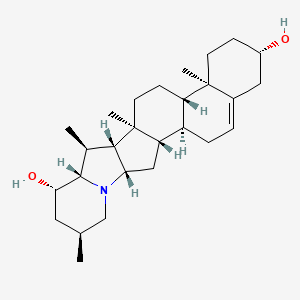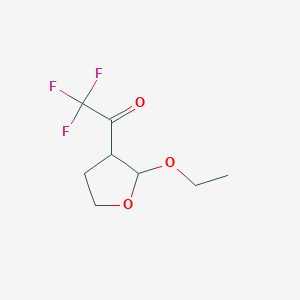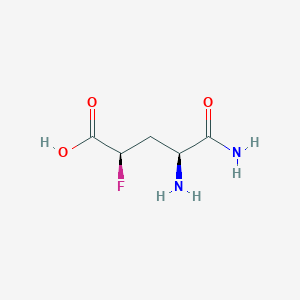
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of amino, fluoro, and oxo functional groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is the diastereoselective synthesis, which ensures the correct stereochemistry of the compound. The synthesis may start with commercially available starting materials, followed by a series of reactions such as epoxide opening, ring closure, and functional group transformations. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amino groups.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amino derivatives. Substitution reactions can lead to the formation of various substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, protein-ligand binding, and metabolic pathways. Its structural features allow it to mimic natural substrates and inhibitors.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with biological targets makes it a promising compound for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and function. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,4S)-4-hydroxy-2-fluoro-5-oxopentanoic acid
- (2R,4S)-4,5-diamino-2-chloro-5-oxopentanoic acid
- (2R,4S)-4,5-diamino-2-bromo-5-oxopentanoic acid
Uniqueness
Compared to similar compounds, (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid is unique due to the presence of both amino and fluoro groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The fluoro group, in particular, enhances the compound’s stability and bioavailability, which can be advantageous in medicinal chemistry.
Propiedades
Fórmula molecular |
C5H9FN2O3 |
|---|---|
Peso molecular |
164.14 g/mol |
Nombre IUPAC |
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9FN2O3/c6-2(5(10)11)1-3(7)4(8)9/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m1/s1 |
Clave InChI |
VNARKFMVXYXNIO-GBXIJSLDSA-N |
SMILES isomérico |
C([C@@H](C(=O)N)N)[C@H](C(=O)O)F |
SMILES canónico |
C(C(C(=O)N)N)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate](/img/structure/B13426561.png)
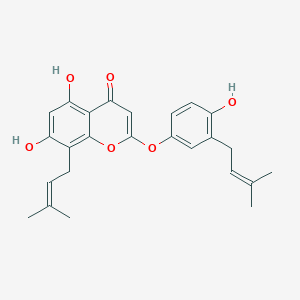

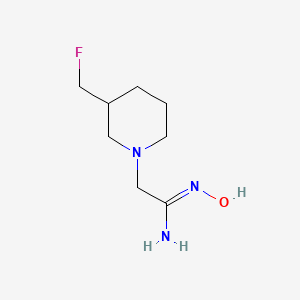
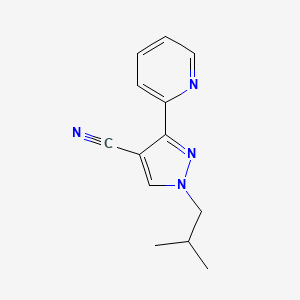
![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)
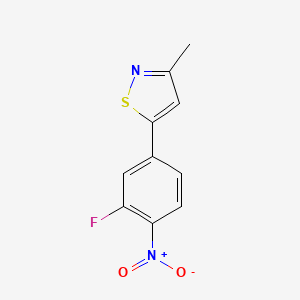
![7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B13426599.png)
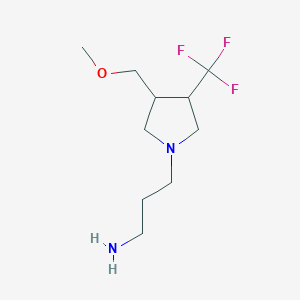
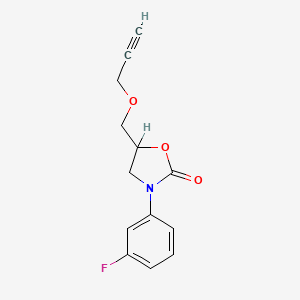
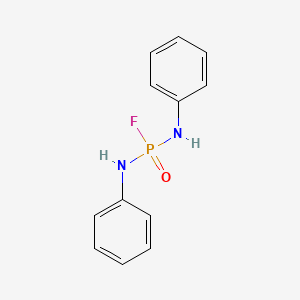
-pyridinyl)-methanone](/img/structure/B13426626.png)
